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molecular formula C12H14N2O B8330410 (1-Benzyl-3-methyl-1H-pyrazol-5-yl)methanol

(1-Benzyl-3-methyl-1H-pyrazol-5-yl)methanol

Cat. No. B8330410
M. Wt: 202.25 g/mol
InChI Key: KPARCOTXXIOMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05859007

Procedure details

To a stirring solution of 1.10 g (4.21 mmol, 1.2 equiv) of triphenylphosphine in 15 mL of CCl4 at -5° C. is added 200 μL (3.86 mmol, 1.1 equiv) of Br2. The resulting orange-yellow suspension is stirred 10 min at 0° C., then a solution of 710 mg (3.51 mmol) of (2-Benzyl-5-methyl-2H-pyrazol-3yl) methanol, prepared as in Part C, in 5 mL of CCl4 is added over 2 min. The resulting solution is stirred 0.5 h at RT, and then poured into 25 mL NaHCO3 and extracted with Et2O (2×25 mL), dried (MgSO4), and the solvent removed in vacuo. Purification of the residue by silica gel flash column chromatography using hexane/EtOAc 5/1 as eluent afforded 576 mg of the title compound as a clear oil: 1H NMR (CDCl3, 300 MHz) δ7.32 (m, 3H), 7.19 (m, 2H), 6.16 (s, 1H), 5.42 (s, 2H), 4.32 (s, 2H), 2.31 (s, 3H); low resolution MS (FAB)m/e 265 (M+).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 μL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
710 mg
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:20]Br.[CH2:22]([N:29]1[C:33]([CH2:34]O)=[CH:32][C:31]([CH3:36])=[N:30]1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.C([O-])(O)=O.[Na+]>C(Cl)(Cl)(Cl)Cl>[CH2:22]([N:29]1[C:33]([CH2:34][Br:20])=[CH:32][C:31]([CH3:36])=[N:30]1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
200 μL
Type
reactant
Smiles
BrBr
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
710 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C(C=C1CO)C
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting orange-yellow suspension is stirred 10 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting solution is stirred 0.5 h at RT
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by silica gel flash column chromatography

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C=C1CBr)C
Measurements
Type Value Analysis
AMOUNT: MASS 576 mg
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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